
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates Thiosulfates are known for their sulfur-containing functional groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate typically involves the reaction of 2-bromoethylammonium bromide with sodium ethanethiosulfonate in isopropanol. The reaction mixture is boiled for several hours, followed by the addition of diethyl ether to precipitate the product . This method ensures the formation of the desired thiosulfate compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosulfate compounds.
Scientific Research Applications
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential radioprotective effects and its role in sulfur metabolism.
Medicine: Explored for its potential use in reducing ototoxicity associated with certain chemotherapy drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound acts as a sulfur donor, participating in various biochemical reactions. It can modulate the activity of enzymes involved in sulfur assimilation and detoxification processes .
Comparison with Similar Compounds
Similar Compounds
Sulfocysteine: Another sulfur-containing amino acid derivative with similar biochemical properties.
Aminoethyl ethanethiosulfonate: A related thiosulfate compound with similar synthetic routes and applications.
Aminoethyl thiophosphoric acid: A compound with similar sulfur-donating properties but different chemical structure.
Uniqueness
S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate is unique due to its specific cyclopentylheptyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiosulfate compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
21209-08-5 |
|---|---|
Molecular Formula |
C14H29NO3S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
7-(2-sulfosulfanylethylamino)heptylcyclopentane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-11-7-3-1-2-4-8-14-9-5-6-10-14/h14-15H,1-13H2,(H,16,17,18) |
InChI Key |
AUYGGAVPNCGUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


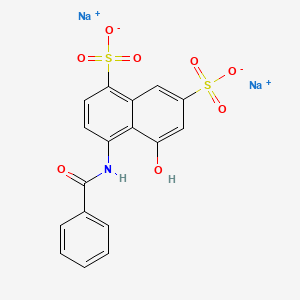
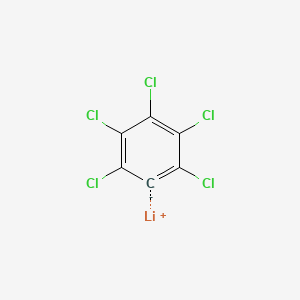
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
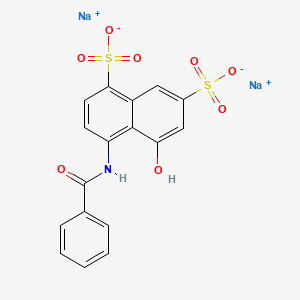
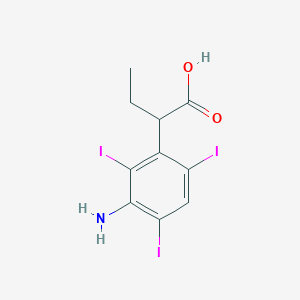
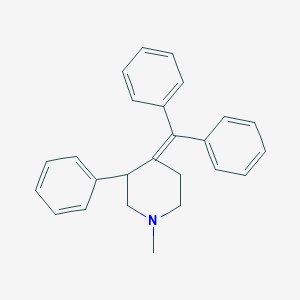
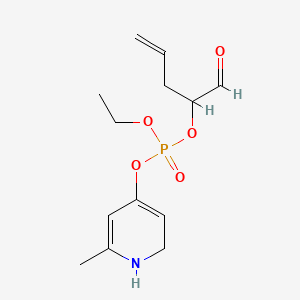

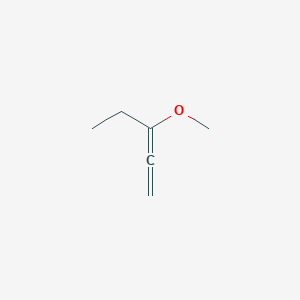

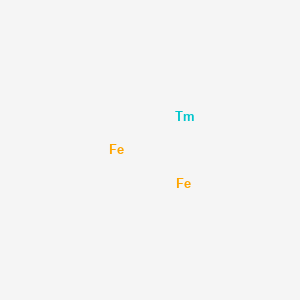
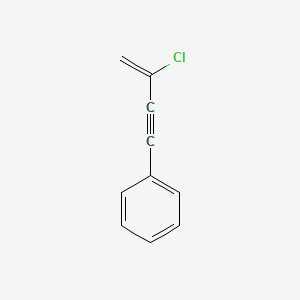
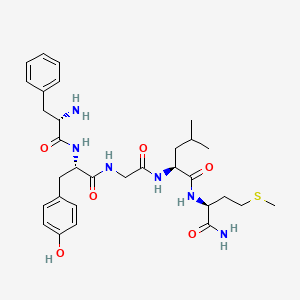
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
